Molecular weight and isotopic distribution of 1-Bromo-3,5-dimethyladamantane-d6
Molecular weight and isotopic distribution of 1-Bromo-3,5-dimethyladamantane-d6
Technical Monograph: Molecular Weight & Isotopic Characterization of 1-Bromo-3,5-dimethyladamantane-d6
Executive Summary & Application Context
1-Bromo-3,5-dimethyladamantane-d6 is the stable isotope-labeled analog of the primary precursor to Memantine (3,5-dimethyladamantan-1-amine), a widely prescribed NMDA receptor antagonist for Alzheimer’s disease.
In drug development and pharmacokinetic (PK) studies, this brominated intermediate serves two critical functions:
-
Synthetic Precursor: It is the direct substrate for the Ritter reaction or urea-based amination to produce Memantine-d6.
-
Mechanistic Probe: The deuterium labeling on the methyl groups (
) renders the molecule chemically distinct in Mass Spectrometry (MS) while retaining the chromatographic behavior of the analyte, making it an ideal Internal Standard (IS) for quantitation.
This guide provides the definitive molecular weight calculations, isotopic distribution analysis, and synthesis protocols required for high-precision bioanalytical workflows.
Structural & Molecular Characterization
The "d6" designation in this context universally refers to the deuteration of the two methyl substituents at positions 3 and 5 of the adamantane cage.
Molecular Formula Derivation
-
Parent Scaffold: Adamantane (
) -
Substitutions:
-
Position 1: Bromine (
) replaces Hydrogen ( ). -
Positions 3, 5: Methyl-d3 groups (
) replace Hydrogens ( ).
-
-
Net Formula:
High-Resolution Mass Calculations
Unlike standard molecular weight (which uses average atomic masses), mass spectrometry requires monoisotopic mass . Bromine presents a unique challenge due to its two nearly equally abundant isotopes (
| Element | Isotope | Mass (u) | Count | Total Mass Contribution |
| Carbon | 12.00000 | 12 | 144.00000 | |
| Hydrogen | 1.00783 | 13 | 13.10179 | |
| Deuterium | 2.01410 | 6 | 12.08460 | |
| Bromine | 78.91834 | 1 | 78.91834 | |
| Monoisotopic Mass ( | 248.10473 |
Note on the M+2 Peak:
If the molecule contains
Isotopic Distribution Analysis
The mass spectrum of 1-Bromo-3,5-dimethyladamantane-d6 is dominated by the "Bromine Doublet." Unlike chlorinated compounds (3:1 ratio) or pure hydrocarbons, brominated compounds exhibit a nearly 1:1 ratio between the
Theoretical Abundance Table
| Ion Species | Mass (m/z) | Relative Abundance | Origin |
| M | 248.1 | 100.0% | |
| M+1 | 249.1 | ~13.2% | |
| M+2 | 250.1 | ~97.3% | |
| M+3 | 251.1 | ~12.9% |
Fragmentation Logic (EI-MS)
In Electron Impact (EI) ionization, the molecule follows a specific fragmentation pathway useful for structural confirmation.
-
Molecular Ion (
): 248.1 / 250.1 (Doublet) -
Loss of Bromine (
):-
Cleavage of the C-Br bond releases the stable 3,5-dimethyladamantyl-d6 cation.
-
Mass:
(Monoisotopic). -
Note: The doublet pattern disappears here because the bromine is gone.
-
-
Loss of Methyl-d3 (
):-
Loss of a labeled methyl group (Mass 18.05).
-
Result: Doublet at m/z 230.0 / 232.0.
-
Synthesis Protocol: Bromination of 1,3-Dimethyladamantane-d6
Safety Warning: Elemental bromine (
The synthesis mirrors the standard protocol for the unlabeled compound but utilizes 1,3-dimethyladamantane-d6 as the starting material. This precursor is typically generated via methylation of adamantane using Iodomethane-d3 (
Reagents & Stoichiometry
-
Substrate: 1,3-Dimethyladamantane-d6 (1.0 eq)
-
Reagent: Elemental Bromine (
) (4.0 - 5.0 eq) -
Catalyst/Solvent: Glacial Acetic Acid (AcOH) or catalytic
(Lewis Acid).-
Recommendation: The neat reaction (or AcOH) is preferred for high purity to avoid chlorinated byproducts from
.
-
Step-by-Step Workflow
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a caustic scrubber trap (NaOH) for HBr fumes.
-
Charging: Add 1,3-dimethyladamantane-d6 to the flask. If using AcOH, add it now (approx 1 mL per gram of substrate).[1]
-
Addition: Heat the substrate to 50-55°C . Add Bromine dropwise over 60 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.[2]
-
Reaction: Maintain temperature at 55°C for 12 hours .
-
Quenching:
-
Cool to Room Temperature (RT).
-
Add Dichloromethane (DCM) to dissolve the oil.
-
Slowly add 10% Sodium Bisulfite (
) solution. -
Visual Cue: The deep red bromine color will fade to pale yellow/clear as excess
is neutralized.
-
-
Workup:
-
Purification: Vacuum distillation is recommended to remove trace di-bromo species.
Analytical Validation Criteria
To validate the identity and purity of the synthesized 1-Bromo-3,5-dimethyladamantane-d6, the following criteria must be met:
-
Proton NMR (
-NMR):-
Unlabeled Reference: Shows a sharp singlet at
ppm for the two methyl groups ( ). -
d6-Labeled Product: This singlet must be absent (or reduced to <1% residual protium).
-
The adamantane cage protons (methylene and methine) will remain visible in the 1.0–2.2 ppm range.
-
-
Isotopic Purity (Mass Spec):
-
The ratio of the d0 (unlabeled) peak at m/z 242.1 to the d6 peak at m/z 248.1 should be
. -
The presence of "d5" or "d3" species indicates isotopic scrambling or incomplete methylation in the previous step.
-
References
-
BenchChem. (2025).[2][5] Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 1-Bromoadamantane Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
ChemicalBook. (2026). 1-Bromo-3,5-dimethyladamantane Properties and Synthesis. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 1-Bromo-3,5-dimethyladamantane.[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from
-
MedChemExpress. (2025). Memantine Intermediate: 1-Bromo-3,5-dimethyladamantane.[1][3][4][5][6][7][8][9] Retrieved from
Sources
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